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2,6-Dioxaspiro[4.5]decan-9-one

Cat. No.: B2761821
CAS No.: 1342743-20-7
M. Wt: 156.181
InChI Key: YCRVIXILGCSMMQ-UHFFFAOYSA-N
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Description

Historical Evolution of Spiroacetal and Spiroketal Chemistry

The study of spiro-containing compounds, where two rings are linked by a single common atom, has a rich history in organic chemistry. thieme-connect.com The spiroketal functional group, a subclass of spiro compounds, is a structural feature found in a wide array of biologically significant natural products, from insect pheromones to polyether antibiotics. nih.gov The first examples of naturally occurring spiroketals were identified in triterpenoid (B12794562) saponins (B1172615) and sapogenins before 1970. wikipedia.org

Historically, the most prevalent method for synthesizing spiroketals has been the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. researchgate.net This thermodynamically controlled process generally leads to the formation of the most stable spiroketal stereoisomer. researchgate.netmskcc.org However, the quest for greater stereochemical control and the synthesis of less stable, or nonanomeric, spiroketals has driven the development of new synthetic strategies. researchgate.netmskcc.org In recent decades, transition-metal-catalyzed reactions have emerged as powerful alternatives, avoiding the often harsh acidic conditions of traditional methods. researchgate.net These newer approaches have expanded the synthetic chemist's toolkit, enabling the stereoselective synthesis of complex spiroketal-containing molecules. researchgate.net

Fundamental Structural Features of 2,6-Dioxaspiro[4.5]decan-9-one and Related Topologies

The structure of this compound consists of a five-membered tetrahydrofuran (B95107) ring and a six-membered tetrahydropyran (B127337) ring connected through a spirocyclic carbon atom. The tetrahydropyran ring also contains a ketone functional group at the 9-position. The defining characteristic of spiroketals is the spiro center, a quaternary carbon atom bonded to two oxygen atoms, each part of a separate ring. wikipedia.org

The stereochemistry and conformation of the spiroketal moiety are largely governed by a phenomenon known as the anomeric effect. This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (the spiro center in this case) to adopt an axial orientation, which is more stable than the equatorial orientation. This effect arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on one of the ring oxygen atoms and the antibonding orbital (σ*) of the exocyclic C-O bond of the other ring. This leads to a preference for specific conformations in the spiroketal system. researchgate.net The rigidity and defined three-dimensional structure conferred by the spiroketal core are crucial for the biological activity of many natural products containing this motif. nih.gov

Below is a table of computed properties for a closely related derivative, 2,6-Dioxaspiro[4.5]decane-9-carboxylic acid.

PropertyValue
Molecular Weight186.20 g/mol
XLogP30.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Exact Mass186.08920892 Da
Monoisotopic Mass186.08920892 Da
Topological Polar Surface Area55.8 Ų
Heavy Atom Count13

Data sourced from PubChem for 2,6-Dioxaspiro(4.5)decane-9-carboxylic acid. nih.gov

Overview of Current Academic Research Paradigms for Dioxaspiro[4.5]decan-9-one Derivatives

Current research involving this compound and its derivatives can be broadly categorized into several key paradigms:

Natural Product Synthesis: Spiroketals are integral components of numerous complex and biologically active natural products. nih.gov A significant area of research focuses on the development of efficient and stereoselective methods for the synthesis of spiroketal-containing fragments as part of larger total synthesis campaigns. thieme-connect.com These efforts not only provide access to rare natural products for biological evaluation but also drive the discovery of new synthetic methodologies.

Medicinal Chemistry and Drug Discovery: The rigid, three-dimensional structure of the spiroketal scaffold makes it an attractive motif for the design of novel therapeutic agents. wikipedia.org Researchers are actively exploring derivatives of spirocyclic systems, including those related to this compound, for various biological activities. For example, derivatives of related spiro[4.5]decane systems have been investigated as 5-HT1A receptor agonists, which are of interest for treating central nervous system disorders. unimore.it Other studies have shown that certain spirocyclic compounds possess antimicrobial properties.

Diversity-Oriented Synthesis (DOS): This paradigm aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The spiroketal framework is an excellent scaffold for DOS due to the potential for introducing multiple points of stereochemical and functional group diversity. mskcc.org By systematically varying the substituents on the spiroketal core, researchers can explore a wide range of chemical space.

Development of Novel Synthetic Methods: The pursuit of more efficient and selective ways to construct the spiroketal unit remains a vibrant area of research. This includes the development of new catalysts, such as chiral Brønsted acids, to achieve high enantioselectivity in spiroketalization reactions. mskcc.org Additionally, novel reaction cascades and multicomponent reactions that rapidly assemble the spiroketal core are of great interest.

The table below lists some of the derivatives of this compound that have been synthesized or are commercially available, highlighting the various functionalizations that are being explored.

Compound NameMolecular Formula
This compoundC₈H₁₂O₃
2,6-Dioxaspiro[4.5]decan-9-amineC₈H₁₅NO₂
(2,6-Dioxaspiro[4.5]decan-9-yl)methanamineC₉H₁₇NO₂
N-decyl-2,6-dioxaspiro[4.5]decan-9-amineC₁₈H₃₅NO₂
2,6-Dioxaspiro(4.5)decane-9-carboxylic acidC₉H₁₄O₄

Data sourced from various chemical supplier catalogs and databases. nih.govevitachem.combldpharm.commolport.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B2761821 2,6-Dioxaspiro[4.5]decan-9-one CAS No. 1342743-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dioxaspiro[4.5]decan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-1-3-11-8(5-7)2-4-10-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRVIXILGCSMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOC2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342743-20-7
Record name 2,6-dioxaspiro[4.5]decan-9-one
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Synthetic Methodologies for 2,6 Dioxaspiro 4.5 Decan 9 One and Its Structural Analogs

Classical Approaches to Spiroketal Formation

Traditional methods for the formation of the spiroketal core often rely on intramolecular cyclization reactions of precursor molecules containing the necessary hydroxyl and carbonyl or potential carbonyl functionalities.

Cyclization Reactions for the Construction of the Dioxaspiro[4.5]decane Scaffold

The formation of the dioxaspiro[4.5]decane scaffold is typically achieved through the cyclization of a linear precursor that contains both a ketone (or a latent ketone) and two hydroxyl groups, or a hydroxyl group and a protected hydroxyl group that can be deprotected in situ. The key step is the intramolecular attack of the hydroxyl groups onto the carbonyl carbon to form the spiroketal linkage.

A common precursor for the synthesis of 2,6-dioxaspiro[4.5]decan-9-one is a substituted cyclohexanone (B45756) bearing a hydroxyethoxy side chain. For instance, the acid-catalyzed reaction of a suitable dihydroxy ketone precursor can lead to the formation of the spiro system. The stability of the resulting five- and six-membered rings in the spiroketal structure is a driving force for the reaction, with six-membered rings generally being favored. khanacademy.org

Intramolecular Ring-Closing Reactions

Intramolecular ring-closing reactions are a cornerstone of spiroketal synthesis. These reactions involve the formation of the two heterocyclic rings of the spiroketal from a single precursor molecule. A key example is the intramolecular ketalization of a hydroxy ketone. In the context of this compound, this would involve a precursor such as a cyclohexanone derivative with a side chain containing a terminal hydroxyl group and another hydroxyl group at an appropriate position to facilitate the double cyclization.

The propensity of hydroxy ketones to form cyclic hemiketals is a well-established principle in organic chemistry, particularly in carbohydrate chemistry where cyclic forms are often more stable than their open-chain counterparts. khanacademy.orgnih.gov This principle is extended to the formation of the more stable full ketal structure in the presence of an additional hydroxyl group and an acid or base catalyst. The reaction proceeds through a series of equilibrium steps involving protonation of the carbonyl oxygen (under acidic conditions) or deprotonation of the hydroxyl group (under basic conditions), followed by nucleophilic attack on the carbonyl carbon.

Modern Synthetic Strategies and Reagents

Contemporary approaches to the synthesis of spiroketals often employ catalytic methods to enhance efficiency, selectivity, and functional group tolerance. These modern strategies offer advantages over classical methods, which may require harsh reaction conditions.

Catalytic Syntheses of this compound Systems

Catalytic methods have become indispensable in the synthesis of complex molecules like spiroketals. Both metal-based and acid/base catalysts are utilized to facilitate the key cyclization steps.

Transition metal catalysis has emerged as a powerful tool for the construction of spiroketal frameworks. Palladium-catalyzed reactions, in particular, have been widely explored for their ability to mediate a variety of bond-forming reactions under mild conditions.

While a direct example of palladium-catalyzed aminocarbonylation for the synthesis of this compound is not extensively documented, the principles of this methodology can be applied to suitable precursors. Palladium-catalyzed aminocarbonylation typically involves the reaction of an aryl or vinyl halide or triflate with an amine and carbon monoxide to form an amide. organic-chemistry.org In the context of spiroketal synthesis, an appropriately functionalized substrate, such as an unsaturated hydroxy ketone, could potentially undergo a palladium-catalyzed carbonylative cyclization. For instance, a palladium catalyst could activate an alkene or alkyne functionality within a hydroxy ketone precursor, followed by intramolecular attack of the hydroxyl group and incorporation of a carbonyl group from carbon monoxide.

Palladium-catalyzed spiroketalization has been successfully applied to the synthesis of various spiroketal-containing natural products, demonstrating the versatility of this approach. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Spiro-Heterocycles

Precursor TypeCatalyst SystemProduct TypeYield (%)Reference
Alkenyl Halide with Pendant AminePd(OAc)₂, PPh₃, COSpirolactam75 organic-chemistry.org
AlkynediolPdCl₂(MeCN)₂Spiroketal82 nih.gov
Unsaturated ThioesterPd(dba)₂, dppf, CuTCCyclic Ketone78N/A

Note: This table presents examples of palladium-catalyzed cyclizations to form heterocyclic and spirocyclic systems, illustrating the potential applicability of such methods to the synthesis of this compound from suitable precursors.

Acid- and base-catalyzed cyclizations remain the most common and direct methods for the formation of spiroketals from their corresponding dihydroxy ketone precursors. researchgate.net

Acid-Catalyzed Cyclization: In the presence of a Brønsted or Lewis acid, the carbonyl group of the precursor is activated towards nucleophilic attack by the hydroxyl groups. The reaction typically proceeds through a series of equilibria, leading to the thermodynamically most stable spiroketal isomer. Common acids used for this purpose include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various Lewis acids. The mechanism involves protonation of the carbonyl oxygen, followed by sequential intramolecular nucleophilic attack by the two hydroxyl groups.

Base-Catalyzed Cyclization: While less common than acid-catalyzed methods, base-catalyzed spiroketalization can be effective, particularly for substrates that are sensitive to acidic conditions. In a basic medium, the hydroxyl groups are deprotonated to form more nucleophilic alkoxides, which then attack the carbonyl carbon. This approach can sometimes offer different stereoselectivity compared to acid-catalyzed methods. The use of bases like triethylamine has been reported in intramolecular cyclization reactions to form heterocyclic systems.

Table 2: Examples of Acid- and Base-Catalyzed Spiroketalization

PrecursorCatalystProductYield (%)Reference
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneAcetic Acid1,4-Dioxaspiro[4.5]decan-8-one80 rsc.orgresearchgate.net
δ-Hydroxy EnoneCatalytic Brønsted Acid (with photoisomerization)Unsaturated SpiroketalHigh nih.gov
2-Chloro-3-(α-cyano-α-ethoxycarbonyl-methyl)-1,4-naphthoquinone and ArylamineTriethylamineN-Aryl-benz[f]indole-4,9-dione52.5

Note: This table provides examples of acid- and base-catalyzed cyclization reactions leading to spirocyclic and related heterocyclic compounds.

Ruthenium-Catalyzed Asymmetric Hydrogenation in Related Systems

Ruthenium-catalyzed asymmetric hydrogenation is a powerful tool for establishing stereocenters, particularly in the synthesis of chiral alcohols from prochiral ketones. nih.govresearchgate.net This methodology is highly relevant for the synthesis of chiral variants of this compound, as a key precursor could be a dihydroxyketone or a related keto-alcohol, where the chirality is installed via hydrogenation prior to the spirocyclization step.

Chiral diphosphine-RuCl₂-1,2-diamine complexes are notably effective for the chemo- and enantioselective hydrogenation of a wide range of ketones. nih.gov These "second generation" catalysts, developed by Noyori and colleagues, can operate without a secondary binding group on the substrate, broadening their applicability. semanticscholar.org The mechanism is understood to involve a 'bifunctional' scaffold where the substrate interacts with the catalyst's external coordination sphere. semanticscholar.org

For instance, the asymmetric hydrogenation of base-sensitive ketones like 4-chromanone derivatives has been achieved with high efficiency (up to 97% ee) using chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes in methanol. nih.gov Such precursors are structurally related to benzannulated spiroketals. The application of this strategy to an appropriate acyclic keto-diol precursor would provide a chiral diol, which could then undergo acid-catalyzed cyclization to form an enantiomerically enriched spiroketal alcohol, a direct precursor to the target ketone. The choice of ligands, such as BINAP, and reaction conditions must be carefully optimized for each specific substrate to achieve high enantioselectivity. nih.govsemanticscholar.org

Table 1: Performance of Ruthenium Catalysts in Asymmetric Hydrogenation of Ketones
Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Key FeaturesReference
Ru-BINAPFunctionalised ketones (e.g., β-ketoesters)HighRequires secondary binding group for chelation. semanticscholar.org
Chiral diphosphine-RuCl₂-1,2-diamineUnfunctionalised ketonesVery high (often >98%)'Bifunctional' mechanism; no chelation required. nih.gov
η⁶-arene/N-Tosylethylenediamine-Ru(II)Aromatic ketones (e.g., 4-chromanone)Up to 97%Effective under acidic or neutral conditions. nih.gov

Stereoselective Synthesis of this compound and Chiral Variants

The stereoselective synthesis of spiroketals is critical, as the biological activity of these molecules is often dependent on their three-dimensional structure. mskcc.org Syntheses typically rely on the cyclization of a dihydroxy ketone precursor. The stereochemical outcome at the spirocenter can be governed by either thermodynamic or kinetic control. mskcc.org While thermodynamically controlled reactions often yield the most stable anomer, kinetically controlled methods are required to access less stable isomers and to achieve comprehensive stereochemical diversity. mskcc.org

Controlling the absolute configuration of the spirocenter is a significant challenge. Modern catalytic asymmetric methods have emerged as powerful solutions. These approaches often involve the cyclization of a prochiral precursor in the presence of a chiral catalyst.

A notable strategy involves sequential catalysis, where two different metal catalysts work in tandem to achieve a cascade reaction. For example, a gold and iridium sequential catalytic system has been used for the enantioselective synthesis of spiroketals. nih.govbohrium.com In this process, a gold catalyst facilitates the formation of an exocyclic vinyl ether intermediate, which then undergoes an asymmetric allylation/spiroketalization catalyzed by a chiral iridium complex, affording spiroketals with excellent enantioselectivities. nih.govresearchgate.net

Organocatalysis also offers a metal-free alternative for constructing chiral spiroketals. An organohalogenite-mediated asymmetric intramolecular aromatic spiroketalization has been developed for the synthesis of optically pure bisbenzannulated spiroketals, achieving up to 98% ee. semanticscholar.org This demonstrates that small organic molecules can effectively induce chirality in the spiroketalization step.

Diastereoselectivity in spiroketal formation is crucial when one or more stereocenters are already present in the acyclic precursor. The formation of the spiroketal introduces a new stereocenter at the spiro atom, and its configuration relative to the existing centers must be controlled.

One approach involves the inverse-demand [4+2] cycloaddition of enol ethers with ortho-quinone methides (o-QMs). nih.gov Low-temperature in situ generation of the o-QM allows for a kinetically controlled, diastereoselective construction of chroman spiroketals, yielding a single diastereomer in high yield. nih.gov Another powerful method is the oxidative radical cyclization of aliphatic diols, which can provide excellent diastereoselectivity, often favoring the formation of kinetic products. researchgate.net

Furthermore, highly diastereoselective methods have been developed for synthesizing complex syn-dihydroxyketones, which are direct precursors to spiroketals. One such method proceeds through the diastereoselective epoxidation of enol dioxolanes to form spiroepoxide intermediates, which upon hydrolysis yield the desired motif as a single diastereomer. bohrium.com

Application of Novel Reaction Media (e.g., Ionic Liquids, Microwave Irradiation)

The use of novel reaction media and energy sources is a key aspect of green chemistry, often leading to improved reaction efficiency, reduced waste, and shorter reaction times.

Microwave Irradiation: Microwave-assisted organic synthesis has become a powerful technique for constructing complex molecules, including spiro heterocycles. nih.gov Microwave heating can dramatically accelerate reaction rates and improve yields compared to conventional heating methods. researchgate.net This is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. The synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones on a solid phase was significantly accelerated by microwave irradiation compared to conventional heating. researchgate.net This technology is particularly advantageous for multicomponent reactions, enabling the rapid assembly of complex spirocyclic frameworks in a single step. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and they are recognized as green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. auctoresonline.orgresearchgate.net In synthesis, ILs can act as both the solvent and a catalyst. rsc.org Their unique properties, such as polarity and hydrogen-bonding capability, can influence the rate and selectivity of chemical reactions. nih.gov While specific examples for the synthesis of this compound in ionic liquids are not prominent, the general utility of ILs in organic synthesis suggests their potential. scispace.com For example, "task-specific" ionic liquids can be designed with particular functional groups to enhance catalytic activity or solubility for spiroketal synthesis. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHours to daysMinutes researchgate.net
Energy EfficiencyLower (heats vessel)Higher (heats reactants directly) nih.gov
Product YieldsVariableOften higher nih.gov
Side ReactionsMore prevalentOften reduced mdpi.com

Synthesis of Functionalized this compound Derivatives

Carbonyl Group Functionalization Strategies

The carbonyl group at the C9 position of this compound is a key site for synthetic modification, allowing for the introduction of diverse functional groups and the construction of more complex derivatives. The reactivity of this ketone is governed by the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the oxygen. chemistrytalk.orgmhmedical.com Standard transformations of ketones can be applied to this spirocyclic system to generate a variety of analogs.

Common functionalization strategies include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2,6-dioxaspiro[4.5]decan-9-ol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group that can be further functionalized.

Nucleophilic Addition: Organometallic reagents, like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl carbon to form tertiary alcohols. This allows for the introduction of new carbon-carbon bonds.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, providing a method for olefination.

Reductive Amination: The ketone can be converted into an amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN). This is a direct method for introducing nitrogen-containing functional groups.

Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbons (C8 and C10) to form an enolate. This nucleophilic intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes) in aldol or alkylation reactions to build more complex structures.

The choice of reaction conditions is critical to ensure compatibility with the spiroketal moiety, which can be sensitive to strongly acidic conditions. researchgate.net These functionalization strategies provide access to a wide array of derivatives for further investigation in fields such as medicinal chemistry and materials science.

Introduction of Diverse Substituents onto the Spirocyclic Framework

The introduction of diverse substituents onto the this compound framework is a critical step in the exploration of its chemical space and the development of new derivatives with potential applications. The primary sites for functionalization on this spirocyclic core are the carbonyl group at the C-9 position and the adjacent α-carbons (C-8 and C-10). Methodologies for introducing substituents generally leverage the reactivity of these specific positions.

Functionalization via the C-9 Carbonyl Group

The ketone at the C-9 position is a versatile functional handle for introducing a variety of substituents. Standard carbonyl chemistry reactions can be employed to transform the ketone into other functional groups, thereby creating a diverse range of analogs.

One of the most direct modifications is the reduction of the carbonyl group to a secondary alcohol, yielding 2,6-dioxaspiro[4.5]decan-9-ol. This transformation can be accomplished using various reducing agents. The resulting hydroxyl group can then be used in subsequent reactions, such as esterification or etherification, to attach a wide array of molecular fragments.

Another significant strategy is reductive amination . This reaction involves the initial formation of an imine or enamine by reacting the C-9 ketone with a primary or secondary amine, followed by reduction to the corresponding amine. This powerful one-pot reaction allows for the direct coupling of various amine-containing fragments to the spirocyclic core. The existence of compounds such as 2,6-dioxaspiro[4.5]decan-9-amine and more complex derivatives like 1-{2,6-dioxaspiro[4.5]decan-9-yl}piperidine-4-carboxylic acid confirms the utility of this approach in generating structural diversity at the C-9 position.

Table 1: Examples of Substituents Introduced at the C-9 Position
Reaction TypeInitial Reagent(s)Resulting C-9 SubstituentProduct Class
ReductionNaBH₄ or LiAlH₄-OH (Hydroxyl)Alcohol
Reductive AminationAmmonia (NH₃), reducing agent-NH₂ (Amino)Primary Amine
Reductive AminationPiperidine-4-carboxylic acid, reducing agent-N(CH₂)₂CH(COOH)(CH₂)₂ (4-carboxypiperidin-1-yl)Tertiary Amine / Carboxylic Acid

Functionalization at the α-Carbons (C-8 and C-10)

The protons on the carbon atoms adjacent to the C-9 ketone (the α-carbons) are acidic and can be removed by a suitable base to form an enolate. This enolate intermediate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of substituents at the C-8 and C-10 positions.

While direct studies on this compound are limited, research on analogous spirocyclic ketones, such as 1-oxaspiro[4.5]decan-2-ones, demonstrates the feasibility of this approach. For instance, enolate azidation of a spiro lactone has been shown to proceed in a diastereoselective manner, successfully introducing an α-azido group researchgate.net. This suggests that similar strategies could be applied to this compound.

Common reactions involving enolate intermediates include:

Alkylation: Reaction with alkyl halides to introduce carbon-based side chains.

Halogenation: Reaction with electrophilic halogen sources.

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy ketones.

These methods provide a pathway to a variety of C-8 and/or C-10 substituted derivatives, significantly expanding the structural diversity of the this compound scaffold.

Table 2: Potential Substituents via α-Carbon Functionalization
Reaction TypeElectrophileResulting α-Carbon SubstituentProduct Class
AlkylationAlkyl Halide (R-X)-R (e.g., -CH₃, -CH₂CH₃)α-Alkyl Ketone
AzidationTrisylazide (or similar N₃ source)-N₃ (Azido)α-Azido Ketone researchgate.net
HalogenationN-Bromosuccinimide (NBS)-Br (Bromo)α-Bromo Ketone

Advanced Spectroscopic Characterization and Structural Analysis of 2,6 Dioxaspiro 4.5 Decan 9 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments, a complete picture of the proton and carbon framework can be assembled.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional NMR techniques are indispensable for unambiguously assigning signals and mapping the covalent bond framework of 2,6-Dioxaspiro[4.5]decan-9-one.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would be expected to reveal correlations between the protons on adjacent carbons. For instance, the protons at C-8 would show cross-peaks with the protons at C-7, and the protons at C-10 would show correlations with the protons at C-1. Similarly, the geminal protons within the tetrahydrofuran (B95107) ring (C-1, C-3) and the tetrahydropyranone ring (C-7, C-8, C-10) would be interconnected.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each carbon signal based on the chemical shift of its corresponding proton. For example, the proton signals corresponding to the methylene groups adjacent to oxygen atoms (C-1, C-3, C-7, C-10) would correlate to their respective carbon signals in the characteristic downfield region for carbons bonded to heteroatoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (typically 2-4 bond) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. In the case of this compound, the key quaternary spiro carbon (C-5) would be identifiable through its correlations to protons on C-1, C-4, C-6, and C-10. Furthermore, the carbonyl carbon (C-9) would show correlations to the protons on C-8 and C-10, confirming the position of the ketone group.

The following table outlines the expected correlations from these 2D NMR experiments.

Proton(s)Expected COSY Correlations (with Protons on)Expected HSQC Correlation (with Carbon)Expected HMBC Correlations (with Carbons)
H-1 H-1' (geminal), H-10C-1C-5, C-9, C-10
H-3 H-3' (geminal), H-4C-3C-4, C-5
H-4 H-3, H-4' (geminal)C-4C-3, C-5
H-7 H-8, H-7' (geminal)C-7C-5, C-8, C-9
H-8 H-7, H-8' (geminal)C-8C-7, C-9, C-10
H-10 H-1, H-10' (geminal)C-10C-1, C-5, C-8, C-9

This table represents expected correlations based on the known structure and principles of NMR spectroscopy.

Analysis of Chemical Shifts and Coupling Constants for Conformational Insights

The precise chemical shifts (δ) and coupling constants (J) obtained from ¹H NMR spectra provide valuable information about the electronic environment and dihedral angles between protons, respectively, offering insights into the molecule's preferred conformation.

The protons on carbons adjacent to oxygen atoms (C-1, C-3, C-7, C-10) would be expected to resonate at lower field (higher ppm) due to the deshielding effect of the electronegative oxygen. The protons alpha to the carbonyl group (C-8 and C-10) would also be deshielded. The magnitude of the geminal (²J) and vicinal (³J) coupling constants can help define the geometry of the two rings. For the six-membered tetrahydropyranone ring, the coupling constants between adjacent axial and equatorial protons can indicate whether the ring adopts a chair, boat, or twist-boat conformation. Large ³J values (typically 8-12 Hz) between vicinal protons suggest a dihedral angle close to 180°, characteristic of an axial-axial relationship in a chair conformation.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and torsional angles.

Crystal Packing Motifs and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal how the individual molecules arrange themselves in the crystal lattice. The analysis would identify any significant intermolecular interactions that stabilize the crystal structure. While the molecule lacks strong hydrogen bond donors, the oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors. In the absence of a co-crystallizing agent with hydrogen bond donors, the packing would likely be dominated by weaker van der Waals forces and dipole-dipole interactions arising from the polar carbonyl group. Analysis of the packing motifs would provide insight into the solid-state properties of the compound.

Absolute Configuration Assignment

This compound possesses a chiral spirocenter at C-5. If a chiral synthesis is performed or if the racemic mixture is resolved, X-ray diffraction of a single crystal of one enantiomer allows for the determination of its absolute configuration. By using anomalous dispersion effects, typically with a copper X-ray source, the absolute structure can be determined and expressed through parameters such as the Flack parameter. This provides a definitive assignment of the (R) or (S) configuration at the spirocyclic carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula. The experimentally measured monoisotopic mass would be compared to the theoretical exact mass of 156.07864 Da. The observation of a molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a mass corresponding to this value within a very small margin of error (typically <5 ppm) would unequivocally confirm the elemental composition. uni.lu

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would be expected to undergo characteristic fragmentation pathways dictated by the functional groups present (ketone, ethers, spirocenter). Plausible fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group (C-8/C-9 or C-9/C-10 bonds) is a common pathway for ketones, leading to the formation of stable acylium ions.

Ring Cleavage: Fragmentation of the tetrahydrofuran or tetrahydropyranone rings, potentially involving the loss of small, stable neutral molecules like ethylene (C₂H₄), formaldehyde (CH₂O), or carbon monoxide (CO).

Retro-Diels-Alder (RDA) type reactions: Although not a classic RDA substrate, cleavage of the six-membered ring could occur through related pathways.

The following table details some of the predicted ions and their corresponding m/z values that could be observed in the mass spectrum of this compound. uni.lu

IonFormulaPredicted m/zNotes
[M]⁺ [C₈H₁₂O₃]⁺156.0781Molecular Ion
[M+H]⁺ [C₈H₁₃O₃]⁺157.0859Protonated Molecule
[M+Na]⁺ [C₈H₁₂O₃Na]⁺179.0679Sodium Adduct
[M+K]⁺ [C₈H₁₂O₃K]⁺195.0418Potassium Adduct
[M+H-H₂O]⁺ [C₈H₁₁O₂]⁺139.0759Loss of water from protonated molecule

Data sourced from predicted values on PubChem. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are quantized and specific to the types of bonds and their arrangement. For this compound, these techniques are instrumental in confirming the presence of its key structural features: the ketonic carbonyl group and the ether linkages of the spiroketal system.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum generated provides a unique fingerprint of the molecule. In the case of this compound, the most prominent and diagnostic absorption band is expected to be that of the carbonyl (C=O) stretching vibration. This typically appears as a strong, sharp peak in the region of 1750-1700 cm⁻¹. The precise position of this peak can be influenced by the ring strain and electronic environment of the carbonyl group within the six-membered ring.

Another key feature in the IR spectrum is the presence of the C-O-C stretching vibrations from the two ether functionalities within the spiroketal structure. These are expected to give rise to strong bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. The asymmetric and symmetric stretching modes of the C-O-C bonds in the five-membered and six-membered rings may result in multiple distinct peaks. Additionally, the spectrum will be characterized by C-H stretching vibrations of the methylene groups in the aliphatic rings, typically observed in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the carbonyl stretch is also a key feature in the Raman spectrum, though it is typically weaker than in the IR spectrum. The symmetric C-O-C stretching vibrations of the spiroketal moiety are expected to be more prominent in the Raman spectrum. The various C-C stretching and CH₂ bending and rocking modes throughout the spirocyclic framework will also contribute to the complex fingerprint region of the Raman spectrum, providing detailed structural information.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C=O (Ketone)Stretching1725 - 17051725 - 1705Strong (IR), Medium (Raman)
C-O-C (Ether)Asymmetric Stretching1150 - 1085WeakStrong (IR)
C-O-C (Ether)Symmetric Stretching1080 - 10201080 - 1020Medium (IR), Strong (Raman)
C-H (Aliphatic)Stretching2990 - 28502990 - 2850Medium-Strong
CH₂Bending (Scissoring)1470 - 14451470 - 1445Medium
C-CStretching1200 - 8001200 - 800Weak-Medium

Note: The predicted frequencies are based on typical values for the respective functional groups and may vary based on the specific molecular environment within this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

This compound possesses a chiral center at the spiro carbon atom (C5), and therefore can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules and is widely used to determine the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic mixture of enantiomers will absorb one direction of circularly polarized light more than the other, resulting in a CD spectrum. The key to using CD for the analysis of this compound lies in the presence of the carbonyl group, which acts as a chromophore.

The carbonyl group exhibits a weak electronic absorption in the UV-Vis region around 280-300 nm, corresponding to the n→π* transition. In a chiral environment, this transition becomes chiroptically active and gives rise to a CD signal known as a Cotton effect. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. According to the Octant Rule for ketones, the spatial arrangement of substituents around the carbonyl group determines the sign of the Cotton effect.

Enantiomeric Excess (ee) Determination

For a given enantiomer, the CD spectrum will show a characteristic positive or negative Cotton effect. Its enantiomer will exhibit a mirror-image spectrum with a Cotton effect of the same magnitude but opposite sign. A racemic mixture (50:50 of each enantiomer) will have a net CD signal of zero.

The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. This linear relationship allows for the determination of the enantiomeric excess of a sample by comparing its CD signal to that of a pure enantiomer standard. The enantiomeric excess can be calculated using the following formula:

ee (%) = ([θ]sample / [θ]pure) * 100

where [θ]sample is the molar ellipticity of the sample at a given wavelength and [θ]pure is the molar ellipticity of the pure enantiomer at the same wavelength. By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be accurately determined.

Interactive Data Table: Principles of CD Spectroscopy for this compound

Parameter Description Relevance to this compound
Chromophore The part of the molecule that absorbs light.The carbonyl group (C=O) is the key chromophore.
Electronic Transition The promotion of an electron to a higher energy level.The n→π* transition of the carbonyl group around 280-300 nm is analyzed.
Cotton Effect The characteristic change in sign of the CD signal near an absorption band.The sign and magnitude of the Cotton effect are used to determine the absolute configuration and enantiomeric purity.
Octant Rule A stereochemical rule to predict the sign of the Cotton effect for chiral ketones.Can be applied to predict the CD spectrum based on the three-dimensional structure of the enantiomers.
Molar Ellipticity [θ] A measure of the magnitude of the CD signal, normalized for concentration and path length.Directly proportional to the enantiomeric excess.

Reactivity and Reaction Mechanisms of 2,6 Dioxaspiro 4.5 Decan 9 One Systems

Transformations of the Carbonyl Moiety within the Spirocyclic System

The ketone functionality at the C-9 position is a versatile handle for synthetic modifications of the 2,6-Dioxaspiro[4.5]decan-9-one scaffold. Its reactivity is typical of a cyclic ketone, though potentially modulated by the steric and electronic effects of the adjacent spiroketal center.

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. These reactions proceed via the formation of a tetrahedral intermediate, which is then protonated upon workup to yield a tertiary alcohol. Common nucleophiles include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.com

Another important nucleophilic addition is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.com This reaction involves the use of a phosphorus ylide (a Wittig reagent) and is a fundamental tool for olefination. masterorganicchemistry.comdntb.gov.ua The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

Nucleophile/ReagentReagent FormulaExpected ProductProduct Class
Methylmagnesium bromideCH₃MgBr9-Methyl-2,6-dioxaspiro[4.5]decan-9-olTertiary Alcohol
PhenyllithiumC₆H₅Li9-Phenyl-2,6-dioxaspiro[4.5]decan-9-olTertiary Alcohol
Methylenetriphenylphosphorane(C₆H₅)₃P=CH₂9-Methylene-2,6-dioxaspiro[4.5]decaneAlkene (Exocyclic)

This table presents hypothetical reaction products based on established principles of ketone reactivity.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 2,6-Dioxaspiro[4.5]decan-9-ol. achemblock.com This transformation is typically achieved using complex metal hydrides, which act as a source of the hydride ion (H⁻). chemguide.co.uklibretexts.org The most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk

Sodium borohydride is a milder reducing agent, typically used in alcoholic or aqueous solvents, while lithium aluminum hydride is much more reactive and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107). chemguide.co.uklibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. khanacademy.org

Reducing AgentTypical SolventProduct
Sodium BorohydrideMethanol/Ethanol2,6-Dioxaspiro[4.5]decan-9-ol
Lithium Aluminum HydrideDiethyl Ether (anhydrous)2,6-Dioxaspiro[4.5]decan-9-ol

This table summarizes standard reduction reactions applicable to the target compound.

While this compound itself is not a diene or a dienophile for the Diels-Alder reaction, a related α,β-unsaturated ketone (a dienone) could participate in this powerful cycloaddition. In such a scenario, the spiroketal dienone would typically act as the dienophile, reacting with a conjugated diene. youtube.com

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring in a single, concerted step. youtube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups; the carbonyl group in the spiroketal dienone serves this purpose. The reaction is known for its high degree of stereoselectivity and regioselectivity, which can be predicted by considering the electronic properties and steric profiles of the diene and dienophile. youtube.com The formation of spiroketal systems themselves can also be achieved with high stereoselectivity using hetero-Diels-Alder reactions. benthamdirect.com

Ring-Opening and Rearrangement Pathways of the Spirocyclic Core

The spiroketal moiety is an acetal (B89532), and as such, it exhibits characteristic stability and reactivity. It is generally stable under neutral and basic conditions but is susceptible to hydrolysis or rearrangement under acidic conditions. rsc.orgacs.org The reaction is initiated by the protonation of one of the ether oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion.

This intermediate is a key branch point for several potential pathways:

Hydrolysis: In the presence of water, the oxocarbenium ion can be trapped to yield a hemiacetal, which can then open to a hydroxy ketone, effectively cleaving the spirocyclic system.

Rearrangement: The oxocarbenium ion can be trapped intramolecularly by the other hydroxyl group, potentially leading to the formation of an isomeric spiroketal. Acid-catalyzed rearrangements of spiroketal enol ethers to form different bicyclic systems have been reported. rsc.org

Equilibration: Under thermodynamic control, acid catalysis can lead to an equilibrium mixture of spiroketal diastereomers, typically favoring the most stable isomer, which is often stabilized by the anomeric effect. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Regioselectivity and stereoselectivity are critical aspects of the reactivity of this spirocyclic system. masterorganicchemistry.com

Regioselectivity: In reactions involving unsymmetrical reagents, regioselectivity would be a key consideration. For instance, in the formation of an enolate from this compound, deprotonation can occur at either the C-8 or C-10 position. The outcome would be determined by whether the reaction is under kinetic or thermodynamic control, as well as the steric environment around each α-carbon.

Stereoselectivity: The reduction of the C-9 carbonyl group provides a clear example of stereoselectivity. The ketone is prochiral, and its reduction creates a new stereocenter at C-9. The hydride can attack the carbonyl from two different faces relative to the plane of the six-membered ring. Attack from the axial face would lead to an equatorial hydroxyl group, while attack from the equatorial face would result in an axial hydroxyl group. The facial selectivity is dictated by steric hindrance, with the nucleophile generally preferring to attack from the less hindered face, a principle often referred to as Felkin-Anh or Cram's rule for acyclic systems, and adapted for cyclic systems considering steric hindrance from the ring structure. The spirocyclic nature of the molecule imposes significant steric constraints that would likely lead to a high degree of diastereoselectivity in such reactions, favoring one diastereomer of the resulting alcohol over the other. The stereocontrolled synthesis of spiroketals often relies on kinetically or thermodynamically controlled cyclization reactions where stereochemistry is carefully managed. nih.govacs.org

Mechanistic Investigations of Key Reactions Involving the this compound Scaffold

While specific mechanistic studies on this compound are not widely available, the mechanisms of its key reactions can be inferred from well-established principles for ketones and spiroketals.

Nucleophilic Addition/Reduction: The mechanism for nucleophilic addition to the carbonyl group involves the attack of the nucleophile (e.g., H⁻ from NaBH₄ or R⁻ from a Grignard reagent) on the electrophilic carbonyl carbon. This occurs perpendicular to the plane of the carbonyl group, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.

Theoretical and Computational Chemistry Studies on 2,6 Dioxaspiro 4.5 Decan 9 One

Quantum Chemical Calculations for Electronic Structure and Energetics

No published ab initio or Density Functional Theory (DFT) studies specifically detailing the conformational preferences of 2,6-Dioxaspiro[4.5]decan-9-one could be identified. Such studies would typically involve calculating the energies of various possible chair, boat, and twist-boat conformations of the cyclohexane ring and the envelope and twist conformations of the tetrahydrofuran (B95107) ring to determine the most stable geometric arrangements.

There is no available research that computationally investigates the stability of potential isomers or the tautomeric equilibria for this compound. A theoretical study in this area would assess the relative energies of constitutional isomers and the potential for keto-enol tautomerism, providing insights into the compound's intrinsic stability and potential reactivity.

Molecular Dynamics Simulations for Conformational Landscape Exploration

A search of scientific databases yielded no studies employing molecular dynamics (MD) simulations to explore the conformational landscape of this compound. MD simulations would offer a dynamic picture of the molecule's behavior over time, revealing the accessible conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies focused on predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound are present in the literature. Such predictive work is valuable for corroborating experimental findings and aiding in the structural elucidation of new compounds.

Role of 2,6 Dioxaspiro 4.5 Decan 9 One and Its Analogs As Versatile Synthetic Intermediates and Building Blocks

Strategic Utility in the Total Synthesis of Complex Organic Architectures

The strategic advantage of using a pre-formed spirocyclic building block like 2,6-dioxaspiro[4.5]decan-9-one lies in its ability to introduce multiple stereocenters and a defined conformational bias early in a synthetic sequence. This can significantly streamline the synthesis of complex targets by reducing the number of steps required to build the molecular framework and control its stereochemistry.

Applications in Polymer Chemistry and Material Science

The incorporation of spirocyclic units into polymer backbones can impart unique and desirable properties to the resulting materials. Monomers containing spirocyclic acetal (B89532) structures are emerging as valuable building blocks for the creation of sustainable and recyclable polymers with enhanced thermal properties. lu.seresearchgate.net The rigid nature of the spirocyclic acetal unit can significantly increase the glass transition temperature (Tg) of polymers, leading to materials with improved stiffness and higher use-temperatures. lu.seresearchgate.net

Furthermore, the inherent sensitivity of the acetal linkage to acidic conditions provides a handle for chemical recyclability. Polymers constructed from spirocyclic acetal monomers can be designed to depolymerize under specific, controlled acidic conditions, allowing for the recovery of the monomeric units for subsequent reuse. lu.seresearchgate.net This approach aligns with the principles of green chemistry and the development of a circular economy for polymeric materials.

While direct polymerization of this compound has not been widely reported, its functional ketone group offers a potential site for modification to introduce polymerizable functionalities. For instance, conversion of the ketone to a diol would allow for its use as a monomer in step-growth polymerizations to produce polyesters or polyurethanes with a spiroketal unit embedded in the polymer chain.

Table 1: Potential Polymer Properties Influenced by Spirocyclic Monomers

PropertyInfluence of Spirocyclic Acetal Unit
Glass Transition Temperature (Tg) Increased due to the rigidity of the spirocyclic structure.
Thermal Stability Generally enhanced.
Mechanical Strength Improved stiffness and modulus.
Recyclability Potential for chemical recycling via acid-catalyzed hydrolysis of the acetal linkage.
Solubility Can be tailored by the nature of the substituents on the spirocyclic core.

Development of Novel Synthetic Methodologies Utilizing the Spirocyclic Core

The unique reactivity of the spirocyclic ketal core in this compound and its analogs can be exploited in the development of novel synthetic methodologies. The ketone functionality serves as a versatile handle for a wide range of chemical transformations, including but not limited to:

Nucleophilic additions: The carbonyl group is susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to introduce new carbon-carbon bonds and create more complex molecular architectures.

Reductions: The ketone can be stereoselectively reduced to the corresponding alcohol, providing access to chiral building blocks.

Wittig and related olefination reactions: Conversion of the ketone to an alkene allows for further functionalization and the construction of extended π-systems.

Ring-opening and rearrangement reactions: Under specific conditions, the spirocyclic ketal can undergo ring-opening or rearrangement reactions, providing access to different heterocyclic or carbocyclic frameworks.

While specific novel synthetic methodologies centered on this compound are not extensively detailed, the broader field of spiroketal chemistry is an active area of research. acs.org The development of new methods for the stereoselective synthesis and transformation of spiroketals is of significant interest to the synthetic community.

Scaffold Design for Chemical Library Generation

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry and drug discovery. tandfonline.comnih.gov Their inherent three-dimensionality allows for the presentation of substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.comspirochem.com The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule, which can be advantageous for optimizing ligand-receptor interactions. spirochem.com

This compound represents an attractive scaffold for the design and synthesis of chemical libraries for high-throughput screening. The ketone functionality provides a convenient point for the introduction of diversity. By reacting the ketone with a variety of reagents, a large and diverse library of compounds can be generated from a single, readily accessible starting material.

For example, a library of spirocyclic amines could be synthesized via reductive amination of the ketone with a diverse set of primary and secondary amines. Similarly, a library of spirocyclic alcohols with varying stereochemistry could be generated through the use of different reducing agents and chiral catalysts. The resulting library of compounds would possess a high degree of structural and stereochemical diversity, making it a valuable resource for identifying novel bioactive molecules. researchgate.net

Table 2: Example of a Diversity-Oriented Synthesis Approach Using a Spirocyclic Ketone Scaffold

Reaction TypeReagent ClassResulting Functional GroupPotential Diversity Elements
Reductive Amination Primary & Secondary AminesAmineAlkyl, Aryl, Heterocyclic groups
Grignard Reaction Organomagnesium HalidesTertiary AlcoholVarious Carbon-based substituents
Wittig Reaction Phosphonium YlidesAlkeneSubstituted vinyl groups
Horner-Wadsworth-Emmons Reaction Phosphonate Estersα,β-Unsaturated EsterEster and vinyl substituents

Advanced Analytical Techniques for Purity Assessment and Process Monitoring in 2,6 Dioxaspiro 4.5 Decan 9 One Synthesis

Chromatographic Methods (HPLC, GC) for Compound Purity and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in assessing the purity of 2,6-Dioxaspiro[4.5]decan-9-one and separating its potential isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity determination. For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases. A typical HPLC method for purity analysis would involve a gradient elution to ensure the separation of impurities with a wide range of polarities.

Due to the spirocyclic nature of this compound, the formation of diastereomers is possible if chiral centers are present in the starting materials or are formed during the synthesis. Chiral HPLC is an indispensable tool for the separation of these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of spirocyclic compounds. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation.

Gas Chromatography (GC), owing to its high resolution, is another powerful technique for purity assessment, especially for volatile and thermally stable compounds like many spiroketals. A capillary column with a nonpolar or medium-polarity stationary phase is generally used. The temperature programming of the GC oven is optimized to ensure the separation of the main compound from any volatile impurities or side products.

Interactive Data Table: Exemplary HPLC and GC Parameters for Purity Analysis of this compound

ParameterHPLC MethodChiral HPLC MethodGC Method
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: Water, B: Acetonitrile (Gradient elution)Hexane/Isopropanol (Isocratic)Helium
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Detector UV at 210 nmUV or Circular Dichroism (CD)Flame Ionization Detector (FID)
Temperature Ambient25 °COven program: 100 °C (2 min), ramp to 250 °C at 10 °C/min
Injection Volume 10 µL10 µL1 µL (split injection)

Hyphenated Techniques (GC-MS, LC-MS) for Identity Confirmation and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the unambiguous identification of this compound and the structural elucidation of its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. This technique is invaluable for confirming the identity of the synthesized this compound by matching its mass spectrum with known databases or theoretical fragmentation patterns. Furthermore, GC-MS is a powerful tool for identifying co-eluting impurities by analyzing their unique mass spectra. Soft ionization techniques can also be employed in GC-MS to enhance the molecular ion peak, which is crucial for determining the molecular weight of unknown impurities nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile impurities that are not amenable to GC analysis. The eluent from the HPLC is introduced into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques generally produce an abundant molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which directly provides the molecular weight of the impurity. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the molecular ion, providing structural information for the definitive identification of impurities. LC-MS/MS is a cornerstone of modern impurity profiling in pharmaceutical and chemical synthesis enovatia.com. The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of impurities researchgate.net.

Interactive Data Table: Common Impurities in this compound Synthesis and their Analysis by Hyphenated Techniques

Potential ImpurityStructureAnalytical TechniqueKey Diagnostic Ion (m/z)
Unreacted Starting Material (e.g., Cyclohexanedione derivative)VariesGC-MS, LC-MSDependent on starting material
Incomplete Ketal Formation (Hydroxyketone intermediate)C8H14O4LC-MS175.09 [M+H]⁺
Over-reaction Product (e.g., Bis-spiroketal)C10H16O4LC-MS201.10 [M+H]⁺
Isomeric ByproductC8H12O3GC-MS, Chiral HPLC-MS157.08 [M+H]⁺ (requires chromatographic separation)

In-situ Reaction Monitoring using Spectroscopic Techniques (e.g., FT-IR, NMR)

In-situ reaction monitoring, also known as process analytical technology (PAT), allows for the real-time analysis of a chemical reaction as it happens, without the need for sampling and offline analysis. This provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates, enabling better process control and optimization.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for in-situ monitoring of the synthesis of this compound, which is typically formed through the ketalization of a ketone with a diol. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the progress of the reaction can be followed in real-time. The disappearance of the characteristic carbonyl (C=O) stretching band of the starting ketone (around 1700-1720 cm⁻¹) and the appearance of the C-O stretching bands of the spiroketal (around 1100-1200 cm⁻¹) can be monitored continuously. This data allows for the precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or unnecessarily harsh conditions youtube.comxjtu.edu.cnnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in-situ reaction monitoring. Flow NMR, where the reaction mixture is continuously pumped through an NMR spectrometer, or the use of NMR tubes designed for reaction monitoring, can provide detailed structural information about the species present in the reaction mixture over time. For the synthesis of this compound, ¹H NMR spectroscopy can be used to track the disappearance of the signals corresponding to the starting materials and the appearance of the characteristic signals of the spiroketal product. This can be particularly useful for identifying and quantifying the formation of intermediates and byproducts, providing a deeper understanding of the reaction mechanism researchgate.netmdpi.comnih.gov.

The integration of these advanced analytical techniques is paramount for the robust synthesis and quality control of this compound, ensuring a high-purity product and an efficient, well-understood manufacturing process.

Future Research Directions and Unexplored Avenues for 2,6 Dioxaspiro 4.5 Decan 9 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The foundational challenge in the study of 2,6-Dioxaspiro[4.5]decan-9-one is its synthesis. Future research will need to focus on devising stereoselective and high-yielding synthetic pathways. Key considerations for developing these routes will include:

Green Chemistry Principles: Employing environmentally benign reagents, solvents, and reaction conditions to minimize waste and energy consumption.

Catalytic Methods: Investigating the use of novel catalysts, including organocatalysts and transition metal complexes, to improve efficiency and selectivity.

Readily Available Starting Materials: Designing synthetic strategies that commence from inexpensive and abundant precursors.

A hypothetical retrosynthetic analysis might suggest precursors such as suitably substituted cyclohexanone (B45756) and glycerol (B35011) derivatives. The development of a successful synthetic route would be the gateway to all further investigations.

Exploration of Underexplored Reactivity and Transformation Modes

Once synthesized, the reactivity of this compound will be a fertile ground for investigation. The presence of the ketone and the spiroketal functionalities suggests a rich and varied chemical behavior. Potential areas of exploration include:

Reactions of the Ketone: Investigating nucleophilic additions, reductions, and alpha-functionalization of the carbonyl group.

Stability of the Spiroketal: Studying the stability of the spiroketal moiety under various acidic and basic conditions.

Ring-Opening Reactions: Exploring conditions that could lead to the selective opening of either the five-membered or six-membered ring of the spiroketal.

Understanding these fundamental transformations will be crucial for the derivatization and application of this compound.

Design and Synthesis of Novel Spirocyclic Architectures with Tunable Properties

The this compound scaffold provides a unique three-dimensional framework that could be elaborated into more complex and functionally diverse molecules. Future research could focus on:

Derivatization: Introducing various substituents onto the spirocyclic core to modulate its electronic and steric properties.

Polymerization: Investigating the potential for this compound or its derivatives to act as monomers for the synthesis of novel polymers with unique architectures.

Coordination Chemistry: Exploring the ability of the oxygen atoms in the spiroketal to coordinate with metal ions, potentially leading to new catalysts or materials.

The design and synthesis of such novel architectures could lead to materials with tailored optical, electronic, or biological properties.

Advanced Computational Design and Prediction for New Dioxaspiro[4.5]decan-9-one Derivatives

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and its derivatives. Future computational studies could include:

Conformational Analysis: Determining the most stable conformations of the molecule and understanding the energetic barriers between them.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the characterization of the synthesized compound.

Reactivity Prediction: Modeling reaction pathways and transition states to predict the outcome of potential chemical transformations.

These in silico studies will be invaluable in guiding synthetic efforts and in understanding the fundamental behavior of this novel spiroketal.

Addressing Fundamental Gaps in the Understanding of Spiroketal Chemical Behavior

The study of this compound can contribute to a broader understanding of spiroketal chemistry. Key questions that could be addressed include:

Anomeric Effects: Investigating the influence of the ketone on the stereoelectronic effects within the spiroketal system.

Ring Strain: Quantifying the ring strain in the five- and six-membered rings and its impact on reactivity.

Through-Space Interactions: Exploring potential interactions between the ketone functionality and the spiroketal oxygen atoms.

By systematically studying this specific isomer, researchers can fill in crucial gaps in the fundamental knowledge of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,6-Dioxaspiro[4.5]decan-9-one, and how can purity be ensured?

  • Methodology : A common approach involves reducing spirocyclic ketones using sodium borohydride (NaBH₄) in methanol, followed by purification via column chromatography with silica gel and a gradient solvent system (e.g., hexane/ethyl acetate). Monitoring reaction progress with TLC and confirming purity via HPLC or GC-MS is critical. For example, a similar reduction of 1,4-dioxaspiro[4.5]decan-8-one using NaBH₄ achieved 96% purity after column chromatography .
  • Key considerations : Optimize reaction temperature and stoichiometry to minimize byproducts. Use anhydrous conditions to prevent hydrolysis of the dioxane ring.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Combine NMR spectroscopy (¹H, ¹³C, and NOESY) with X-ray crystallography. For instance, stereochemical assignments of analogous spiro compounds (e.g., (R)-1,7-dioxaspiro[5.5]undecane) rely on NOESY correlations to identify axial/equatorial substituents and X-ray data to resolve ring conformations .
  • Key considerations : Use chiral shift reagents or derivatization with chiral auxiliaries if enantiomeric purity is disputed.

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation. Store at 2–8°C in airtight containers, as recommended for structurally similar spiro compounds (e.g., 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride) .
  • Key considerations : Conduct a risk assessment for spill management and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its reactivity in ring-opening reactions?

  • Methodology : Perform DFT calculations to model chair-chair, chair-boat, and boat-boat conformations. Compare computational results with experimental data (e.g., NMR coupling constants). For example, studies on (R)-1,7-dioxaspiro[5.5]undecane identified the chair-chair conformation as most stable due to minimized steric strain .
  • Key considerations : Use dynamic NMR to study ring-flipping kinetics and activation energy barriers.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for spirocyclic compounds?

  • Methodology : Re-examine solvent effects, proton exchange processes, or crystal packing forces. For instance, discrepancies in ¹³C NMR shifts may arise from solvent polarity influencing electron density distribution. Validate models using temperature-dependent NMR or alternative computational methods (e.g., MP2 vs. DFT) .
  • Key considerations : Cross-validate with IR spectroscopy to detect hydrogen bonding or tautomerism.

Q. How can this compound serve as a scaffold for designing bioactive macrocycles?

  • Methodology : Functionalize the ketone group via reductive amination or Grignard reactions, then assess biological activity through in vitro assays. Analogous spiro compounds (e.g., dispiro-1,3-dioxane macrocycles) have been used to study host-guest interactions and enzyme inhibition .
  • Key considerations : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities.

Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?

  • Methodology : Employ isotopic labeling (e.g., ¹⁸O) and kinetic studies to track reaction pathways. For example, in NaBH₄ reductions of similar ketones, steric hindrance and electronic effects dictate hydride attack at the less hindered carbonyl position .
  • Key considerations : Use Hammett plots or LFER (linear free-energy relationships) to correlate substituent effects with reactivity.

Q. How can researchers optimize purification when encountering low yields of this compound?

  • Methodology : Switch to reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for polar byproducts. Alternatively, recrystallize from a binary solvent system (e.g., ethanol/diethyl ether) .
  • Key considerations : Analyze mother liquors via LC-MS to identify unrecovered product or degradation pathways.

Data Presentation and Analysis

  • Tables :

    TechniqueApplicationExample from Evidence
    NOESY NMRStereochemical assignment
    X-ray crystallographyAbsolute configuration determination
    DFT calculationsConformational stability prediction
  • Figures : Proposed synthetic routes, conformational energy diagrams, and reaction mechanisms should follow IUPAC guidelines for chemical drawings and SI unit conventions .

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